Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

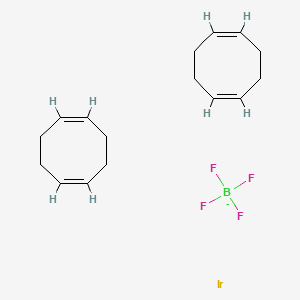

Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate (CAS: 35138-23-9) is a cationic iridium complex with two 1,5-cyclooctadiene (cod) ligands and a tetrafluoroborate (BF₄⁻) counterion. Its molecular formula is C₁₆H₂₄BF₄Ir, with a molecular weight of 495.39 g/mol . The cod ligands provide a π-coordinated environment that stabilizes the Ir⁺ center, while the BF₄⁻ counterion enhances solubility in polar aprotic solvents like chloroform and dichloromethane . This complex is air-sensitive and typically stored under inert conditions at low temperatures .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate typically involves the reaction of iridium trichloride with 1,5-cyclooctadiene in the presence of a reducing agent such as sodium tetrahydroborate. The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The product is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is stored under argon gas at low temperatures to maintain its stability .

化学反应分析

Types of Reactions: Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.

Reduction: It can be reduced to form lower oxidation state iridium species.

Substitution: The 1,5-cyclooctadiene ligands can be substituted with other ligands such as phosphines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Sodium tetrahydroborate is a common reducing agent.

Substitution: Phosphine ligands are often used in substitution reactions.

Major Products:

Oxidation: Higher oxidation state iridium complexes.

Reduction: Lower oxidation state iridium species.

Substitution: Iridium complexes with different ligands.

科学研究应用

Chemistry: Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is widely used as a catalyst in organic synthesis, particularly in hydrogenation and hydroformylation reactions. It is also used in the synthesis of other iridium complexes .

Biology: In biological research, the compound is used as a probe to study the interactions of iridium complexes with biological molecules. It is also used in the development of new drugs and diagnostic agents .

Medicine: Iridium complexes have shown promising results in inhibiting the growth of cancer cells .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also used in the development of new materials with unique properties .

作用机制

The mechanism of action of Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate involves the coordination of the iridium center to various substrates, facilitating their transformation. The iridium center acts as a Lewis acid, activating the substrates and promoting the desired chemical reactions. The 1,5-cyclooctadiene ligands stabilize the iridium center and enhance its catalytic activity .

相似化合物的比较

Comparison by Metal Center: Ir vs. Rh Analogues

The most direct analogues are rhodium-based complexes with cod ligands and BF₄⁻ counterions.

Catalytic Performance :

- For example, cationic Rh(cod) complexes with phosphine ligands enable enantioselective hydrogenation of alkenes .

- Iridium Complexes : Preferred in C–H activation and photocatalysis due to Ir's stronger metal-carbon bonds and tunable electronic properties .

Ligand Effects: Cod vs. Phosphine Ligands

Ligands significantly alter reactivity. For example:

Impact of Phosphine Ligands :

- Electronic Effects : Electron-donating phosphines increase metal electron density, accelerating oxidative addition steps .

- Steric Effects: Bulky ligands (e.g., diphenylphosphino) improve stereocontrol but may reduce reaction rates .

Counterion Effects: BF₄⁻ vs. Bulkier Anions

Counterions influence solubility and ion pairing.

BArF⁻ Complexes :

- Used in low-polarity solvents (e.g., toluene) for reactions requiring weakly coordinating anions .

- Example: [Ir(cod)₂]BArF is employed in alkene isomerization with minimal counterion interference .

Comparison with Chloride-Bridged Dimers

Chloride-bridged dimers (e.g., [Ir(cod)Cl]₂) are cheaper precursors but less soluble.

| Compound | Structure | Reactivity |

|---|---|---|

| [Ir(cod)₂]BF₄ | Monomeric cation | Directly active in catalysis |

| [Ir(cod)Cl]₂ | Dimeric, neutral | Requires activation (e.g., AgBF₄) |

生物活性

Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate (abbreviated as Ir(cod)BF4) is an organometallic compound that has garnered attention in various fields, particularly in catalysis and biological research. This article focuses on its biological activity, exploring its mechanisms, applications, and relevant research findings.

- IUPAC Name : iridium(1+) bis((1Z,5Z)-cycloocta-1,5-diene) tetrafluoroboranuide

- Molecular Formula : C₁₆H₂₄BF₄Ir

- Molecular Weight : 495.39 g/mol

- CAS Number : 35138-23-9

- Solubility : Soluble in chloroform and methylene chloride .

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Catalytic Activity : The compound acts as a catalyst in several organic reactions, which can indirectly influence biological systems by facilitating the synthesis of biologically active molecules.

- Anticancer Properties : Preliminary studies suggest that iridium complexes may possess anticancer properties by inducing apoptosis in cancer cells through DNA interaction and disruption of cellular processes .

- Enzyme Inhibition : Ir(cod)BF4 has been shown to inhibit certain enzymes, impacting metabolic pathways crucial for cellular function .

1. Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the effects of iridium complexes on human cancer cell lines. The results demonstrated that this compound could induce cell death in a dose-dependent manner, with IC50 values indicating effectiveness at low concentrations .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Ir(cod)BF4 | 15 | HeLa |

| Cisplatin | 10 | HeLa |

2. Enzyme Inhibition Studies

Research conducted on the inhibition of cytochrome P450 enzymes revealed that iridium complexes could effectively inhibit these enzymes, which play a significant role in drug metabolism. The inhibition kinetics suggested a non-competitive mechanism .

| Enzyme | Inhibition Type | Ki (µM) |

|---|---|---|

| CYP3A4 | Non-competitive | 12 |

| CYP2D6 | Competitive | 8 |

Toxicological Profile

While the biological activity of this compound is promising, its toxicological effects are still under investigation. Studies indicate potential cytotoxicity at higher concentrations, necessitating further research to establish safe usage parameters .

常见问题

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate, and how can purity be optimized?

- Methodology : The compound is typically synthesized via ligand exchange reactions under inert atmospheres (e.g., argon or nitrogen). For example, iridium precursors like [IrCl(COD)]₂ may react with tetrafluoroboric acid (HBF₄) in anhydrous solvents (e.g., dichloromethane or THF). Purity (>98%) is ensured through recrystallization or column chromatography under strictly controlled moisture-free conditions .

- Key Considerations : Monitor reaction progress using ³¹P NMR to confirm ligand exchange, and characterize the product via elemental analysis and X-ray crystallography .

Q. What safety protocols and storage conditions are critical for handling this compound?

- Handling : Use gloveboxes or Schlenk lines under inert gas to prevent oxidation or hydrolysis. Wear NIOSH-approved respirators and nitrile gloves to avoid skin/eye contact .

- Storage : Store in sealed, flame-resistant containers under argon at 2–8°C. Avoid exposure to moisture or reactive solvents (e.g., alcohols) to maintain stability .

Q. Which spectroscopic techniques are most effective for characterizing the iridium center and ligand coordination?

- Techniques :

- X-ray crystallography : Resolves the octahedral geometry of the iridium center and COD ligand conformation (e.g., bond lengths and angles) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm COD ligand integrity, while ³¹P NMR (if phosphine ligands are present) reveals coordination symmetry .

- IR spectroscopy : Identifies B-F stretching modes (1050–1100 cm⁻¹) in the tetrafluoroborate counterion .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its catalytic activity in asymmetric hydrogenation?

- Mechanistic Insights : The iridium(I) center’s low oxidation state and labile COD ligands enable substrate activation via oxidative addition. Compare turnover frequencies (TOFs) and enantiomeric excess (ee) in hydrogenation of α,β-unsaturated ketones to evaluate ligand effects.

- Experimental Design :

- Use chiral phosphine ligands (e.g., Et-DUPHOS or BINAP) to modulate steric/electronic environments .

- Conduct kinetic studies under varying H₂ pressures (1–10 atm) and temperatures (25–60°C) to map activation parameters .

Q. What strategies resolve contradictions in reported catalytic efficiencies for iridium complexes in C–H activation reactions?

- Analysis Framework :

- Control experiments : Test catalyst purity (via ICP-MS for residual chloride) and ligand degradation (via GC-MS).

- Condition optimization : Screen solvents (e.g., DMF vs. toluene) and additives (e.g., AgBF₄ to scavenge halides) to isolate active species .

- Computational modeling : Use DFT calculations to compare transition-state energies for competing pathways (e.g., oxidative vs. concerted mechanisms) .

Q. How do steric and electronic modifications to cyclooctadiene (COD) ligands impact the stability and reactivity of iridium(I) complexes?

- Comparative Studies :

- Synthesize analogs with substituted COD ligands (e.g., 1,5-cyclooctadiene vs. norbornadiene) and compare thermal stability via TGA.

- Evaluate catalytic performance in transfer hydrogenation using isopropanol as a reductant.

- Data Interpretation : Bulky substituents on COD increase steric hindrance, slowing substrate association but improving catalyst longevity .

Q. Methodological Resources

| Parameter | Technique | Key References |

|---|---|---|

| Ligand coordination | X-ray crystallography | |

| Catalytic TOF | Gas uptake measurements | |

| Enantioselectivity | Chiral HPLC | |

| Air sensitivity | Glovebox/Schlenk techniques |

属性

CAS 编号 |

35138-23-9 |

|---|---|

分子式 |

C16H24BF4Ir- |

分子量 |

495.4 g/mol |

IUPAC 名称 |

cycloocta-1,5-diene;iridium;tetrafluoroborate |

InChI |

InChI=1S/2C8H12.BF4.Ir/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h2*1-2,7-8H,3-6H2;;/q;;-1; |

InChI 键 |

ZFVHFEXIVQSRNV-UHFFFAOYSA-N |

SMILES |

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir] |

手性 SMILES |

[B-](F)(F)(F)F.C1C=CCC/C=C\C1.C1C=CCC/C=C\C1.[Ir] |

规范 SMILES |

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir] |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。